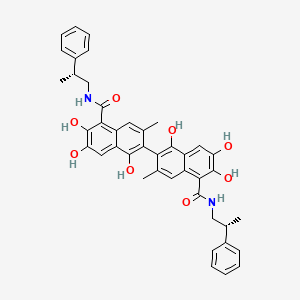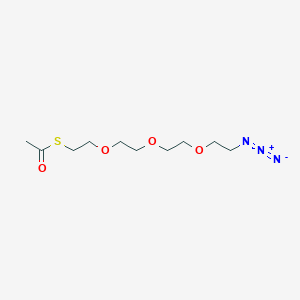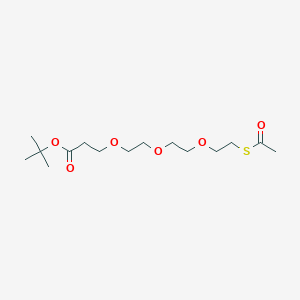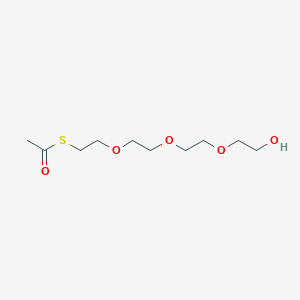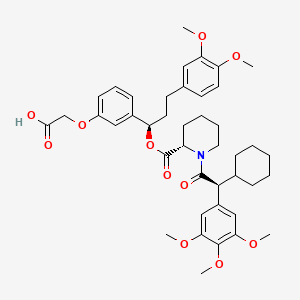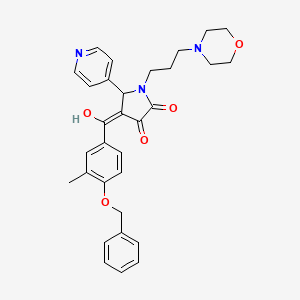
SBC-115076
描述
Proprotein convertase subtilisin kexin 9 (PCSK9) is a member of the subtilisin serine protease family with important roles in lipoprotein metabolism. PCSK9 overexpression in wild-type mice doubles plasma total cholesterol, possibly through acceleration of degradation of the LDL receptor (LDLR). SBC-115076 is an inhibitor of PCSK9 action that blocks LDLR degradation in HEK293T cells expressing PCSK9.3 Through this mechanism, submicromolar concentrations of this compound increase the uptake of LDL by liver cells in vitro. This compound is effective in vivo, lowering cholesterol levels in mice that are fed a high fat diet.
This compound is a potent extracellular proprotein convertase subtilisin kexin type 9 (PCSK9) antagonist.
科学研究应用
蛋白酶体素-9 (PCSK9) 抑制剂
SBC-115076 是一种已知的 PCSK9 (前蛋白转化酶枯草杆菌蛋白酶-9) 抑制剂 {svg_1}. PCSK9 是一种与低密度脂蛋白受体 (LDL 受体) 结合的蛋白质,阻止其从血液中清除低密度脂蛋白胆固醇 {svg_2}. 通过抑制 PCSK9,this compound 可以潜在地增加肝细胞对低密度脂蛋白的吸收 {svg_3}.
高胆固醇血症和冠心病的治疗
由于其作为 LDLR 主要抑制剂的作用,PCSK9 已成为治疗高胆固醇血症和冠心病的新药物靶点 {svg_4}. 作为一种抗 PCSK9 化合物,this compound 可能会用于治疗这些疾病 {svg_5}.
同型半胱氨酸加速脂质积累的研究
研究表明,this compound 可用于检查 PCSK9 在 ATP 结合盒转运蛋白 A1 和 G1 (ABCA1 和 ABCG1) 依赖性胆固醇外流中的作用 {svg_6}. 这在同型半胱氨酸加速巨噬细胞中脂质积累和动脉粥样硬化的背景下尤为重要 {svg_7}.
治疗动脉粥样硬化的潜在作用
体内研究表明,this compound 可以通过减少病变面积和脂质积累,增加动脉粥样硬化斑块中巨噬细胞 ABCA1 和 ABCG1 的表达,从而降低动脉粥样硬化的严重程度 {svg_8}. 这表明 this compound 可能在治疗动脉粥样硬化中发挥作用 {svg_9}.
降低小鼠胆固醇水平
研究表明,this compound 可以降低喂食高脂肪饮食的小鼠的胆固醇水平 {svg_10}. 这表明其在膳食干预和胆固醇管理领域具有潜在的应用 {svg_11}.
治疗高同型半胱氨酸血症加速动脉粥样硬化的潜在作用
研究表明,PCSK9 通过抑制巨噬细胞中由 ABCA1 和 ABCG1 介导的胆固醇外流促进脂质积累,并在同型半胱氨酸治疗下加速动脉粥样硬化病变 {svg_12}. 使用 this compound 抑制 PCSK9 可能在同型半胱氨酸加速动脉粥样硬化中具有抗动脉粥样硬化特性 {svg_13}.
作用机制
Target of Action
The primary target of SBC-115076 is the Proprotein Convertase Subtilisin Kexin 9 (PCSK9) . PCSK9 is a serine protease that plays a crucial role in lipid metabolism . It binds to the Low-Density Lipoprotein Receptor (LDLR), preventing it from removing LDL cholesterol from the blood .
Mode of Action
This compound acts as an inhibitor of PCSK9 . It blocks the degradation of LDLR in cells expressing PCSK9 . This inhibition increases the uptake of LDL by liver cells in vitro . In other words, this compound prevents PCSK9 from binding to LDLR, thereby allowing LDLR to remove more LDL cholesterol from the blood .
Biochemical Pathways
The inhibition of PCSK9 by this compound affects the lipid metabolism pathway . By preventing PCSK9 from binding to LDLR, this compound allows LDLR to continue removing LDL cholesterol from the blood . This leads to a decrease in total cholesterol levels . Additionally, this compound has been shown to increase the expressions of ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1), which are involved in cholesterol efflux .
Result of Action
The inhibition of PCSK9 by this compound results in several molecular and cellular effects. In vitro, it has been shown to increase the uptake of LDL by liver cells . In vivo, this compound has been shown to lower cholesterol levels in mice fed a high-fat diet . Additionally, it has been found to reduce atherosclerotic severity by reducing the lesion area and lipid accumulation, and increasing expressions of ABCA1 and ABCG1 in macrophages from atherosclerotic plaque .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in mice fed a high-fat diet, this compound was able to lower cholesterol levels . .
生化分析
Biochemical Properties
SBC-115076 has been shown to inhibit PCSK9, blocking LDLR degradation in HEK293T cells expressing PCSK9 and increasing the uptake of low-density lipoprotein (LDL) by liver cells in vitro . This interaction with PCSK9 and LDLR is a key aspect of the biochemical role of this compound .
Cellular Effects
In THP-1 macrophages, this compound has been shown to largely alleviate lipid accumulation and reverse the cholesterol efflux to apolipoprotein-I (apoA-I) and high-density lipoprotein (HDL) mediated by ATP-binding cassette transporter A1 and G1 (ABCA1 and ABCG1) .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting PCSK9, which in turn prevents PCSK9 from binding to the LDL receptor and removing LDL cholesterol from the blood . This inhibition blocks LDLR degradation in cells expressing PCSK9 and increases the uptake of LDL by liver cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to be dose- and time-dependent in THP-1 macrophages
Dosage Effects in Animal Models
In animal models, specifically in female Wistar rats fed a high-fat diet, this compound has been shown to reduce obesity and blood lipid abnormalities, and improve insulin sensitivity .
Metabolic Pathways
Its role in inhibiting PCSK9 suggests it may be involved in lipid metabolism pathways .
属性
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYIXKBHQQSREP-ORIPQNMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SBC-115076?
A1: this compound acts as a proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. [, , , , , ] PCSK9 is an enzyme that plays a crucial role in regulating cholesterol levels in the blood. It binds to low-density lipoprotein receptors (LDLRs) on the surface of cells, leading to their degradation. By inhibiting PCSK9, this compound prevents LDLR degradation, resulting in increased LDLR availability on the cell surface to clear low-density lipoprotein (LDL) cholesterol from the bloodstream. [, , ]
Q2: What are the potential therapeutic benefits of this compound observed in preclinical studies?
A2: Preclinical studies utilizing animal models have demonstrated that this compound exhibits several promising effects:
- Reduced Atherosclerosis: Studies using ApoE−/− mice, a model prone to atherosclerosis, have shown that this compound can reduce atherosclerotic lesion size and lipid accumulation in the aorta, suggesting potential benefits in managing this condition. [, ]
- Improved Lipid Profile: this compound treatment has been linked to significantly reduced levels of triglycerides (TG), total cholesterol (TC), and LDL cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels. [, , ] These changes in lipid profile are considered beneficial in reducing cardiovascular risks.
- Enhanced Cholesterol Efflux: In vitro studies using THP-1 macrophages demonstrated that this compound promotes cholesterol efflux by increasing the expression of ATP-binding cassette transporter A1 (ABCA1) and ABCG1, key proteins involved in transporting cholesterol out of cells. []
Q3: Has this compound shown any impact on inflammatory markers related to cardiovascular disease?
A3: Yes, research suggests that this compound may influence inflammatory processes relevant to cardiovascular disease:
- Reduced ICAM-1 and LFA-1 Levels: A study using a hyperlipidemia rat model revealed that this compound treatment significantly lowered serum levels of intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1). [] These molecules play a role in inflammatory responses within the vascular wall, and their reduction could contribute to an anti-atherosclerotic effect.
Q4: Are there any potential drug interactions or synergistic effects associated with this compound?
A4: One study explored potential interactions and synergistic effects:
- Synergy with Rapamycin: Researchers investigated a nanomedicine that combined this compound with rapamycin, an mTOR inhibitor. [] They found that this combination synergistically inhibited tumor cell proliferation while also reducing rapamycin-induced hyperlipidemia. This suggests that this compound might mitigate certain side effects of other medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




